1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine (TFMTP) is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains a piperazine ring and a thiazole ring with a trifluoromethyl group attached to it. TFMTP has been found to have various biochemical and physiological effects and has been used in several research studies.
Scientific Research Applications
Anti-mycobacterial Activity
Piperazine derivatives have shown significant potential as building blocks in the development of anti-mycobacterial agents. Research highlights that piperazine, due to its privileged structure, has been an essential core in numerous drugs with diverse pharmacological activities. Notably, compounds containing piperazine have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the importance of piperazine derivatives in addressing the global challenge of tuberculosis (TB) through the design of selective and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Metabolic Cytoprotection
Trimetazidine, a derivative of piperazine, is recognized for its cytoprotective action in the treatment of angina pectoris without major effects on haemodynamics or myocardial oxygen consumption. The metabolic mechanism of action of trimetazidine is a focus of research interest, as it offers insights into the therapeutic potential of piperazine derivatives beyond their conventional uses. This includes effects on myocardial energetic metabolism and reducing fatty acid utilization in favor of carbohydrates, highlighting the therapeutic versatility of piperazine derivatives in metabolic cytoprotection (Cargnoni et al., 1999).
Therapeutic and Diagnostic Applications
The piperazine structure is a key component in a wide array of therapeutic agents. It is found in drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, as well as in imaging agents. The versatility of the piperazine moiety, allowing for slight modifications to significantly alter the medicinal potential of resulting molecules, underscores its critical role in drug discovery and development. This versatility facilitates the exploration of piperazine-based molecules in the design of novel drugs for diverse diseases, suggesting a broad potential for therapeutic and diagnostic applications (Rathi et al., 2016).
Antidepressant Developments
Piperazine is notably prevalent in the structure of many marketed antidepressants, indicating its significant role in the development of novel antidepressants. The presence of a piperazine substructure is not just due to its favorable central nervous system (CNS) pharmacokinetic profile but also because it facilitates specific binding conformations essential for antidepressant efficacy. This highlights the critical analysis of the significance of the piperazine moiety in antidepressant development, including structure-activity relationship (SAR) studies that provide insights into the optimization of piperazine-based antidepressants (Kumar et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have been known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes .
Mode of Action
Piperazine derivatives, in general, are known to interact with their targets in a variety of ways, often acting as agonists or antagonists .
Biochemical Pathways
Piperazine derivatives have been shown to influence several biochemical pathways, often related to their target of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine . These factors could include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-15-7(13-6)14-3-1-12-2-4-14/h5,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUALTYNBYXZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548303 | |
Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107507-53-9 | |
Record name | 1-[4-(Trifluoromethyl)-2-thiazolyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107507-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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